REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:5]=1[CH3:11])([O-])=O.[C:12](OC(=O)C)(=[O:14])[CH3:13].N1[CH:24]=[CH:23]C=CC=1.C[OH:26]>[Pd]>[C:12]([O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([NH:1][C:23](=[O:26])[CH3:24])[C:5]=1[CH3:11])(=[O:14])[CH3:13]
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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10.6 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=CC=C1)O)C
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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FILTRATION
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Details
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the catalyst was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting residue was dissolved in ethyl acetate
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Type
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ADDITION
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Details
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by adding
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
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Type
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ADDITION
|
Details
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hexane was added
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Type
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FILTRATION
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Details
|
The resulting suspension was filtered
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Type
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CUSTOM
|
Details
|
the precipitate was dried under reduced pressure
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Name
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|
Type
|
product
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Smiles
|
C(C)(=O)OC1=C(C(=CC=C1)NC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |